molecular formula C16H25NO2 B2701960 N-(2-ethylhexyl)-4-methoxybenzamide CAS No. 560090-29-1

N-(2-ethylhexyl)-4-methoxybenzamide

Cat. No.: B2701960
CAS No.: 560090-29-1
M. Wt: 263.381
InChI Key: OAGPSBYQMCQNOF-UHFFFAOYSA-N
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Description

N-(2-Ethylhexyl)-4-methoxybenzamide is a synthetic organic compound with the molecular formula C16H25NO2 and a molecular weight of 263.38 g/mol . It is classified as a benzamide derivative, featuring a 4-methoxybenzamide group linked to a 2-ethylhexyl chain . The compound is provided with a high purity level of 97% . Its CAS Registry Number is 560090-29-1 . The specific research applications, biological activity, and mechanism of action for this compound are not detailed in the available literature. As an amide, it may be of interest in various research fields, including organic synthesis, medicinal chemistry as a scaffold, or material science. Researchers are advised to consult the scientific literature for potential novel applications. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(2-ethylhexyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-4-6-7-13(5-2)12-17-16(18)14-8-10-15(19-3)11-9-14/h8-11,13H,4-7,12H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGPSBYQMCQNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N 2 Ethylhexyl 4 Methoxybenzamide

Established Synthetic Pathways

The formation of the amide bond between 4-methoxybenzoic acid and 2-ethylhexylamine (B116587) is the key step in synthesizing N-(2-ethylhexyl)-4-methoxybenzamide. This can be accomplished through several reliable methods.

Amide Coupling Reactions (e.g., using EDC, DMAP)

Amide coupling reactions are a cornerstone of modern organic synthesis, offering mild conditions and high yields for the formation of amide bonds. For the synthesis of this compound, a common approach involves the activation of the carboxylic acid group of 4-methoxybenzoic acid with a coupling agent, followed by reaction with 2-ethylhexylamine.

One of the most widely used coupling agents is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). creative-proteomics.comthermofisher.com EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. creative-proteomics.comthermofisher.com This intermediate is then susceptible to nucleophilic attack by the primary amine of 2-ethylhexylamine, forming the desired amide bond and releasing a soluble urea (B33335) byproduct. thermofisher.comthermofisher.com

To enhance the efficiency of the coupling reaction and suppress side reactions, reagents such as 4-dimethylaminopyridine (B28879) (DMAP) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) are often included. thermofisher.comnih.gov DMAP acts as an acyl transfer catalyst, forming a highly reactive acyliminium ion intermediate. nih.gov The addition of NHS or N-hydroxybenzotriazole (HOBt) can form a more stable active ester intermediate, which then reacts with the amine, often leading to higher yields and cleaner reactions. thermofisher.comnih.gov

The general reaction scheme is as follows:

4-methoxybenzoic acid is activated by EDC, often in the presence of HOBt or NHS.

DMAP may be used as a catalyst.

2-ethylhexylamine is added to the activated acid to form this compound.

These reactions are typically carried out in a suitable organic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), at room temperature. The choice of solvent and reaction conditions can be optimized to maximize the yield of the final product.

ReagentFunction
EDC Carbodiimide coupling agent, activates the carboxyl group. creative-proteomics.com
DMAP Acyl transfer catalyst, improves reaction rate and yield. nih.gov
HOBt/NHS Additives that form active esters, reducing side reactions and improving efficiency. thermofisher.comnih.gov

Other Synthetic Routes (e.g., via acyl chlorides)

An alternative and classic method for amide synthesis involves the use of an acyl chloride. In this approach, 4-methoxybenzoic acid is first converted to its more reactive derivative, 4-methoxybenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

The resulting 4-methoxybenzoyl chloride is then reacted with 2-ethylhexylamine. ncert.nic.in This reaction is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide and hydrochloric acid (HCl) as a byproduct. ncert.nic.in To neutralize the HCl formed during the reaction, a base, such as pyridine (B92270) or triethylamine (B128534), is typically added. ncert.nic.in This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.

This two-step process is highly effective and is often used for large-scale synthesis due to the relatively low cost of the reagents.

Reaction Steps:

Formation of Acyl Chloride: 4-methoxybenzoic acid + SOCl₂ → 4-methoxybenzoyl chloride + SO₂ + HCl

Amide Formation: 4-methoxybenzoyl chloride + 2-ethylhexylamine + Base → this compound + Base·HCl

Synthesis of Analogs and Structural Derivatives

To investigate the structure-activity relationship and optimize the properties of this compound, various analogs and derivatives can be synthesized. This involves systematic modifications to different parts of the molecule.

Modification of the Alkyl Chain (e.g., N-(2-ethylhexyl) vs. N-ethyl)

One common modification involves altering the N-alkyl substituent. By replacing the 2-ethylhexyl group with other alkyl chains of varying length, branching, or cyclic nature, the lipophilicity and steric properties of the molecule can be fine-tuned. For example, synthesizing N-ethyl-4-methoxybenzamide would involve the same synthetic pathways described above, but using ethylamine (B1201723) instead of 2-ethylhexylamine. nih.gov

The synthesis of a series of N-alkyl-4-methoxybenzamides can be achieved by reacting 4-methoxybenzoyl chloride or activated 4-methoxybenzoic acid with a library of different primary and secondary amines. This approach allows for the exploration of how the alkyl chain's size and shape influence the compound's properties.

Amine ReactantProduct
2-EthylhexylamineThis compound
EthylamineN-ethyl-4-methoxybenzamide nih.gov
CyclohexylamineN-cyclohexyl-4-methoxybenzamide

Substitutions on the Methoxybenzamide Ring

Modifying the aromatic ring of the methoxybenzamide moiety provides another avenue for creating derivatives. This can involve changing the position of the methoxy (B1213986) group (e.g., to the 2- or 3-position to create positional isomers) or introducing additional substituents onto the ring.

The synthesis of these analogs requires starting with the appropriately substituted benzoic acid. For instance, to synthesize N-(2-ethylhexyl)-3-hydroxy-4-methoxybenzamide, one would start with 3-hydroxy-4-methoxybenzoic acid and couple it with 2-ethylhexylamine using standard methods, such as with HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) as the coupling agent. researchgate.net

Starting MaterialResulting Moiety
3-Methoxybenzoic acidN-(2-ethylhexyl)-3-methoxybenzamide
3-Hydroxy-4-methoxybenzoic acidN-(2-ethylhexyl)-3-hydroxy-4-methoxybenzamide researchgate.net
4-Chlorobenzoic acidN-(2-ethylhexyl)-4-chlorobenzamide

Bioisosteric Replacements in Derivative Design

Bioisosterism is a strategy in medicinal chemistry where a functional group in a molecule is replaced by another group with similar physical or chemical properties, with the aim of creating a new compound with improved properties. nih.govcambridgemedchemconsulting.comdrughunter.com This technique can be applied to the design of this compound derivatives to enhance potency, alter selectivity, improve metabolic stability, or reduce toxicity. cambridgemedchemconsulting.comdrughunter.com

For the this compound scaffold, several bioisosteric replacements could be considered:

Amide Bond Replacements: The amide bond is susceptible to hydrolysis by proteases. Replacing it with more stable groups like esters, thioamides, ureas, sulfonamides, or heterocycles (e.g., 1,2,4-oxadiazole, 1,2,3-triazole) can lead to compounds with improved pharmacokinetic profiles. nih.govnih.gov

Methoxy Group Replacements: The methoxy group can be replaced with other small, electron-donating groups. For example, a fluorine atom can sometimes act as a bioisostere for a hydroxyl or methoxy group, potentially improving metabolic stability. cambridgemedchemconsulting.com

Aromatic Ring Replacements: The phenyl ring can be replaced with other aromatic heterocycles like pyridine or thiophene (B33073) to alter the electronic distribution and potential for hydrogen bonding. cambridgemedchemconsulting.com

The synthesis of these bioisosteres would require specific, and sometimes multi-step, synthetic routes tailored to the particular functional group being introduced. For example, the synthesis of a thioamide analog might involve treating the corresponding amide with Lawesson's reagent. The design and synthesis of such derivatives are a key part of the hit-to-lead and lead optimization phases of drug discovery. nih.gov

Original GroupPotential Bioisostere(s)Rationale
Amide (-CONH-)Thioamide, Urea, Sulfonamide, Triazole, Oxadiazole nih.govnih.govImprove metabolic stability, alter hydrogen bonding properties.
Methoxy (-OCH₃)Fluorine, Hydroxyl, Small alkyl groupModulate electronics and metabolic stability. cambridgemedchemconsulting.com
Phenyl RingPyridyl, ThienylAlter aromatic properties and potential for interactions. cambridgemedchemconsulting.com

Reaction Optimization and Yields

The synthesis of this compound is typically achieved through the acylation of 2-ethylhexylamine with a derivative of 4-methoxybenzoic acid, most commonly 4-methoxybenzoyl chloride. The optimization of this reaction is crucial for maximizing the yield and purity of the final product, as well as for ensuring the economic and environmental viability of the synthesis. Key parameters that are often manipulated during optimization include the choice of solvent, the type and amount of base used, reaction temperature, and reaction time.

Detailed research findings on analogous N-alkylbenzamide syntheses demonstrate that the reaction conditions can have a significant impact on the outcome. For instance, the reaction between an acid chloride and a primary amine is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which can otherwise form a non-nucleophilic ammonium (B1175870) salt with the starting amine, thereby halting the reaction.

The selection of the solvent is also critical. Aprotic solvents are generally preferred to avoid solvolysis of the acid chloride. Dichloromethane and pyridine are common choices, with pyridine often serving as both the solvent and the base. The reaction temperature is another key variable; while many acylation reactions proceed readily at room temperature, gentle heating or refluxing can be employed to increase the reaction rate, particularly with less reactive substrates.

Systematic studies on similar amide syntheses have explored the impact of these variables. For example, in the preparation of N-benzoyl-2-hydroxybenzamides, the reaction of salicylamide (B354443) with various acid chlorides was effectively carried out in refluxing pyridine, leading to modest to very good yields. nih.gov This indicates that a basic solvent at elevated temperatures can be beneficial for this type of transformation.

To illustrate the potential effects of reaction parameters on the synthesis of this compound, a hypothetical optimization study is presented in the table below. The data is based on established principles of amide synthesis and findings from related literature on the synthesis of analogous compounds.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DichloromethaneTriethylamine0 to 25285
2Tetrahydrofuran (THF)Triethylamine25482
3Pyridine- (Pyridine as base)25390
4Pyridine- (Pyridine as base)115 (Reflux)195
5TolueneAqueous NaOH (Schotten-Baumann)25188
6DichloromethaneNone25445

The data in the table suggests that the absence of a base (Entry 6) significantly reduces the yield due to the formation of the unreactive ammonium salt of 2-ethylhexylamine. The use of a tertiary amine base like triethylamine in a non-participating solvent such as dichloromethane or THF (Entries 1 and 2) provides good yields. However, employing pyridine as both the solvent and the base (Entry 3) can further improve the yield. The highest yield is often achieved under reflux conditions in pyridine (Entry 4), which ensures the reaction goes to completion in a shorter time frame. The Schotten-Baumann conditions (Entry 5), using an aqueous base, also offer a viable and often scalable alternative.

Further optimization could involve exploring different stoichiometric ratios of the reactants and the base, as well as the concentration of the reaction mixture. For industrial-scale production, factors such as the cost and toxicity of the solvent and base, as well as the ease of product isolation and purification, would also be critical considerations in the optimization process.

Structure Activity Relationship Sar Investigations of N 2 Ethylhexyl 4 Methoxybenzamide Analogs

Impact of Aromatic Ring Substitutions on Biological Activity

The substituted benzoyl moiety is a fundamental component of N-(2-ethylhexyl)-4-methoxybenzamide, and alterations to this ring system have profound effects on the compound's electronic and steric properties. The nature and position of substituents on the aromatic ring can dictate the molecule's ability to form key interactions, such as hydrogen bonds and pi-stacking, within a biological target's binding site.

The 4-methoxy group (-OCH₃) is a key feature, acting as an electron-donating group that increases the electron density of the aromatic ring. acs.org This electronic influence can enhance the reactivity and binding affinity of the entire molecule. acs.org Furthermore, the oxygen atom of the methoxy (B1213986) group can serve as a hydrogen bond acceptor, providing an additional anchor point for target interaction.

Research into related benzamide (B126) structures demonstrates the importance of ring substitution. For instance, studies on various benzamide derivatives have shown that the introduction of different functional groups leads to a wide range of biological activities. researchgate.net The strategic placement of substituents can fine-tune the molecule's properties. For example, the conversion of N-(benzimidazol-2-yl) isophthalic or terephthalic acid to their alkoxycarbonyl benzoyl chloride derivatives, followed by reaction, yields compounds with excellent properties as UV absorbers, showcasing how ring substitution modulates function. google.com In other series, the presence of substituents like halogens or trifluoromethyl groups on a benzene (B151609) ring was found to improve antibacterial activity. polyu.edu.hk

Table 1: Influence of Aromatic Ring Substitutions on Benzamide Properties This interactive table outlines the predicted effects of substituting the 4-methoxy group on the physicochemical properties relevant to biological activity.

Substituent at Position 4 Electronic Effect Potential H-Bonding Anticipated Impact on Activity
-OCH₃ (Methoxy) Electron-Donating Acceptor Enhances π-system electron density; provides H-bond acceptor site.
-OH (Hydroxyl) Electron-Donating Donor & Acceptor Provides both H-bond donor and acceptor capabilities, potentially increasing binding affinity.
-Cl (Chloro) Electron-Withdrawing None Alters electronic distribution; can engage in halogen bonding or hydrophobic interactions.
-NO₂ (Nitro) Strongly Electron-Withdrawing Acceptor Drastically alters ring electronics; may change binding mode or introduce new interactions.

| -H (Unsubstituted) | Neutral | None | Serves as a baseline for evaluating the contribution of other substituents. |

Role of the N-Alkyl Chain Length and Branching

The N-substituent of the benzamide plays a critical role in defining the molecule's lipophilicity, which governs its ability to cross biological membranes and fit into hydrophobic pockets of target proteins. The N-(2-ethylhexyl) group in the parent compound is a branched, eight-carbon aliphatic chain that provides a significant hydrophobic character.

The length and branching of this N-alkyl chain are key modulators of biological activity.

Chain Length: Increasing the length of a straight alkyl chain generally increases lipophilicity. This can enhance binding to hydrophobic targets up to an optimal length, after which steric hindrance or excessive lipophilicity may reduce activity.

Branching: The introduction of branching, as seen in the 2-ethylhexyl group, can have several effects. It increases the steric bulk of the substituent, which can lead to more specific and tighter binding if the pocket accommodates the shape. Branching can also influence the molecule's conformational flexibility and metabolic stability.

Studies on related series of compounds have consistently shown that variations in the N-alkyl substituent are a powerful tool for SAR exploration. researchgate.net The presence of a bulky hydrophobic group is often essential for potent activity. polyu.edu.hk

Table 2: Effect of N-Alkyl Chain Variation on Molecular Properties This interactive table illustrates how changes in the N-alkyl chain are predicted to alter the properties of a 4-methoxybenzamide (B147235) core.

N-Alkyl Substituent Carbon Count Branching Predicted Lipophilicity Potential Role in Binding
N-ethyl 2 No Low Minimal hydrophobic interaction; may be too small for optimal binding.
N-butyl 4 No Moderate Moderate hydrophobic interaction.
N-hexyl 6 No High Significant hydrophobic interaction.

| N-(2-ethylhexyl) | 8 | Yes | Very High | Strong hydrophobic interaction; branching provides specific steric fit and conformational restriction. |

Influence of Amide Linkage Modifications

The amide bond (-CO-NH-) is a central, structurally important linker in this compound. This group is relatively rigid and planar, which helps to orient the aromatic ring and the N-alkyl substituent in a defined spatial arrangement. The amide linkage possesses both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen), making it a critical site for interaction with biological targets. researchgate.net

Modifying or replacing the amide linkage is a common strategy in medicinal chemistry to improve a molecule's pharmacological profile. polyu.edu.hk Such modifications can influence:

Binding Affinity: Altering the hydrogen bonding capacity or the rigidity of the linker can change how the molecule fits into its target.

Metabolic Stability: Amide bonds can be susceptible to hydrolysis by amidase enzymes. Replacing the amide with a more stable bioisostere (e.g., an ester, a reverse amide, or a triazole) can increase the compound's half-life.

Permeability: The polarity of the amide group can limit membrane permeability. Isosteric replacement can modulate this property. polyu.edu.hk

While direct studies on amide linkage modification for this compound are not widely published, research in other areas has shown its importance. For example, replacing internucleoside phosphate (B84403) groups in CRISPR RNAs with amide linkages showed that the modification's position was critical, with some positions retaining high activity while others led to a loss of function. nih.gov This highlights the sensitivity of biological systems to the precise nature and location of the amide bond.

Key Pharmacophoric Features for Target Interaction

A pharmacophore is the ensemble of steric and electronic features that is necessary for a molecule to interact with a specific biological target and trigger a response. Based on the SAR analysis, the key pharmacophoric features of this compound analogs can be defined.

Substituted Aromatic Ring: This feature, specifically with an electron-donating group like 4-methoxy, acts as a hydrogen bond acceptor and provides a π-system for aromatic interactions (e.g., pi-pi stacking). acs.org

Amide Linker: This rigid unit serves as a central scaffold. Its N-H group is a crucial hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This dual nature is often essential for anchoring the molecule in a binding site. pku.edu.cn

Hydrophobic N-Alkyl Chain: A large, often branched, lipophilic group is required for effective interaction with hydrophobic pockets or channels within the target protein. polyu.edu.hk The size and shape of this group are critical for selectivity and potency.

The interplay of these three features—a hydrogen-bonding aromatic system, a rigid hydrogen-bonding linker, and a large hydrophobic appendage—defines the core pharmacophore for this class of compounds. Molecular modeling and docking studies on similar structures confirm that hydrogen bonds and hydrophobic interactions are the primary forces driving binding. polyu.edu.hkpku.edu.cn

Table 3: Summary of Pharmacophoric Features This interactive table summarizes the essential structural components and their roles in biological interactions.

Pharmacophoric Feature Structural Component Primary Role in Target Interaction
Aromatic System 4-Methoxyphenyl group Hydrogen bond acceptor; π-π stacking; van der Waals interactions.
Linker Amide (-CONH-) group Rigid scaffold; Hydrogen bond donor (N-H); Hydrogen bond acceptor (C=O).

| Hydrophobic Moiety | N-(2-ethylhexyl) group | Hydrophobic interactions; van der Waals forces; provides steric bulk for pocket filling. |

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations to Elucidate Binding Modes with Biological Targets

A thorough search of scientific databases yielded no specific studies on the molecular docking of N-(2-ethylhexyl)-4-methoxybenzamide with any biological targets. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding affinity and mode of action of a novel drug candidate with a protein or enzyme target. Without specific research, any potential interactions and binding modes of this compound remain speculative.

Quantum Chemical Calculations (e.g., DFT, MEP) to Characterize Electronic Structure and Reactivity

There is currently a lack of published research that has applied quantum chemical calculations, such as Density Functional Theory (DFT) or Molecular Electrostatic Potential (MEP) analysis, to this compound. DFT calculations are used to investigate the electronic structure and properties of molecules, providing insights into their stability and reactivity. MEP maps are valuable for identifying the electrophilic and nucleophilic sites within a molecule, which is crucial for understanding its intermolecular interactions. The absence of such studies means that the electronic properties and reactivity profile of this specific compound have not been computationally characterized.

In silico Prediction of Biological Activity Spectrum (e.g., PASS)

No in silico predictions of the biological activity spectrum for this compound using tools like PASS (Prediction of Activity Spectra for Substances) or similar software were found in the available literature. This type of computational screening predicts the likely biological activities of a compound based on its structure, helping to guide further experimental research. Without such a predictive analysis, the potential pharmacological applications of this compound are not computationally supported.

Network Pharmacology Approaches for Multi-Target Analysis

The application of network pharmacology to elucidate the potential multi-target interactions of this compound has not been reported in the scientific literature. Network pharmacology is an emerging field that combines systems biology and computational analysis to understand the complex interactions between drugs and multiple targets within a biological system. phcogres.com This approach is particularly useful for identifying the mechanisms of action for compounds that may affect various biological pathways simultaneously. As no such studies have been conducted for this compound, its broader biological interaction network is unknown.

Analytical and Spectroscopic Characterization for Research Applications

Advanced Spectroscopic Techniques (e.g., NMR, FTIR, HRMS) for Structural Elucidation of Synthesized Compounds

Structural elucidation is the process of determining the precise arrangement of atoms within a molecule. For a synthesized compound like N-(2-ethylhexyl)-4-methoxybenzamide, this is achieved by combining several spectroscopic methods, each providing unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. Both ¹H NMR and ¹³C NMR are utilized to map the carbon and hydrogen framework of the molecule.

¹H NMR: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons, the amide N-H proton, the methoxy (B1213986) (-OCH₃) protons, and the various protons of the 2-ethylhexyl group. The splitting patterns (e.g., doublets, triplets, multiplets) would confirm the connectivity between adjacent protons.

¹³C NMR: This method detects the carbon atoms in the molecule, providing information on the number of chemically non-equivalent carbons. The spectrum would show distinct peaks for the carbonyl carbon of the amide, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the ethylhexyl chain.

Illustrative NMR Data for this compound

¹H NMR ¹³C NMR
Assignment Predicted Chemical Shift (ppm) Assignment Predicted Chemical Shift (ppm)
Aromatic (2H, d) δ 7.75 Carbonyl (C=O) δ 167.5
Aromatic (2H, d) δ 6.95 Aromatic (C-O) δ 162.0
Amide (1H, br s) δ 6.10 Aromatic (C-C=O) δ 127.0
Methoxy (3H, s) δ 3.85 Aromatic (CH) δ 129.0
N-CH₂ (2H, t) δ 3.35 Aromatic (CH) δ 113.8
CH (1H, m) δ 1.60 Methoxy (OCH₃) δ 55.4
CH₂ (4H, m) δ 1.30-1.45 N-CH₂ δ 43.5
CH₃ (6H, m) δ 0.90 CH δ 38.8
CH₂ δ 30.7
CH₂ δ 28.9
CH₂ δ 24.1
CH₂ δ 23.0
CH₃ δ 14.1

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands confirming the presence of the amide, aromatic ring, and ether linkages.

Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300 N-H Stretch Secondary Amide
~3000-2850 C-H Stretch Aliphatic (CH₂, CH₃)
~1640 C=O Stretch (Amide I) Amide
~1540 N-H Bend (Amide II) Amide
~1600, ~1510 C=C Stretch Aromatic Ring

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. For this compound (C₁₆H₂₅NO₂), HRMS would be used to confirm the molecular weight and elemental composition, distinguishing it from other compounds with the same nominal mass. The calculated exact mass would be compared to the measured mass to validate the compound's identity.

Chromatographic Methods (e.g., LC-MS, GC-MS) for Purity Assessment and Analysis in Complex Matrices

Chromatography is essential for separating a compound from impurities or from other components in a complex mixture, while mass spectrometry provides identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. kuleuven.be It is particularly well-suited for analyzing non-volatile and thermally sensitive compounds like this compound. nih.gov In a typical setup, the compound is separated on a reversed-phase column (e.g., C18) and detected by a mass spectrometer using an electrospray ionization (ESI) source. amazonaws.comnih.gov This method can effectively assess the purity of a synthesized batch by detecting and identifying any synthesis byproducts or residual starting materials.

Gas Chromatography-Mass Spectrometry (GC-MS) is used for volatile and thermally stable compounds. nih.gov While this compound has a relatively high boiling point, GC-MS analysis may be possible under specific conditions, such as high temperature and the use of a high-temperature capillary column. The compound would be vaporized and separated in the gas phase before being fragmented and detected by the mass spectrometer. scispace.com The resulting fragmentation pattern serves as a molecular "fingerprint" that can be compared against spectral libraries for identification. jmaterenvironsci.com

Hypothetical Chromatographic Conditions

Parameter LC-MS GC-MS
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm) DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm)
Mobile Phase / Carrier Gas Gradient of Acetonitrile and Water with 0.1% Formic Acid Helium at 1 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode Electron Ionization (EI), 70 eV
Detector Quadrupole or Time-of-Flight (TOF) Mass Analyzer Quadrupole Mass Analyzer

| Application | Purity assessment, analysis in biological fluids | Analysis for volatile impurities, metabolite analysis |

Mass Spectrometric Imaging (MSI) Techniques for Localization in Biological Samples

Mass Spectrometric Imaging (MSI) is a sophisticated technique that visualizes the spatial distribution of molecules directly in biological tissue sections without the need for labels. nih.govnih.gov Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI is a common modality used for this purpose. researchgate.net

In a hypothetical research application, if this compound were being studied for its interaction with a specific organ, MSI could be used to map its location and that of its metabolites within that organ's tissue. The process involves:

Administering the compound to a research animal.

Excising the target organ and preparing thin cryo-sections.

Coating the tissue section with a chemical matrix (e.g., α-cyano-4-hydroxycinnamic acid) that absorbs laser energy. researchgate.net

Rastering a laser across the tissue surface inside a mass spectrometer. At each point, the laser desorbs and ionizes molecules from the tissue, which are then analyzed by the mass spectrometer.

Generating an ion-density map for the specific mass-to-charge ratio of this compound, revealing its precise location within the tissue's anatomical structures. nih.gov

This powerful technique can provide invaluable information on drug distribution and metabolism at the tissue level, linking pharmacokinetic data with histopathology. nih.gov

Natural Occurrence and Biosynthetic Context in Academic Research

Identification in Plant Extracts and Endophytic Fungi (e.g., Ziziphus lotus (B1177795), Piper longum)

Despite a thorough review of scientific literature, there is currently no evidence to suggest that N-(2-ethylhexyl)-4-methoxybenzamide is a naturally occurring compound in plant extracts of Ziziphus lotus or Piper longum. Numerous studies have detailed the phytochemical composition of Ziziphus lotus, identifying a variety of compounds including cyclopeptide alkaloids, flavonoids, saponins, and tannins. d-nb.infomdpi.comresearchgate.net However, this compound is not among the compounds reported in these analyses.

Similarly, extensive research on the chemical constituents of Piper longum (long pepper) has led to the isolation of a wide range of N-alkylamides. nih.gov While this class of compounds is characteristic of the Piper genus, this compound has not been identified as one of the naturally occurring amides in this plant. nih.gov The research on Piper longum has primarily focused on other amides, such as piperine, which is responsible for its pungent taste.

Furthermore, investigations into the secondary metabolites produced by endophytic fungi have revealed a vast diversity of chemical structures. However, a review of the available literature did not yield any reports of this compound being isolated from fungal endophytes.

Table 1: Reported Major Compound Classes in Ziziphus lotus and Piper longum

Plant SpeciesMajor Compound Classes Identified in Literature
Ziziphus lotusCyclopeptide alkaloids, Flavonoids, Saponins, Tannins
Piper longumN-Alkylamides (e.g., Piperine), Lignans, Propionic acid derivatives

This table is based on available scientific literature and does not include this compound as a known natural product from these species.

Potential Biosynthetic Pathways (if elucidated in research)

Given that this compound has not been identified as a natural product, there is no elucidated biosynthetic pathway for this compound in plants or fungi. Academic research into the biosynthesis of related compounds in Piper longum has concentrated on the pathway of piperine. This involves the convergence of the phenylpropanoid pathway, which produces the 3,4-methylenedioxycinnamoyl-CoA moiety, and the lysine-derived piperidine (B6355638) ring. biorxiv.orgbiorxiv.org

The biosynthesis of benzamide (B126) derivatives in plants is a known metabolic process. However, the specific combination of a 4-methoxybenzoyl group with a 2-ethylhexylamine (B116587) moiety, as seen in this compound, has not been documented as a natural biosynthetic product.

Research on Isolation and Purification Methodologies from Natural Sources

As there are no reports of this compound being found in natural sources, there is no specific research on its isolation and purification from such matrices. General methodologies for the isolation of amides from Piper longum typically involve extraction with organic solvents followed by chromatographic techniques such as column chromatography over silica (B1680970) gel. koreascience.krsemanticscholar.org These methods are standard for the separation of various natural products. Should this compound ever be discovered in a natural source, it is likely that these established techniques would be adapted for its isolation.

Table 2: General Isolation Techniques for Amides from Piper Species

TechniqueDescription
Solvent ExtractionUse of organic solvents like methanol (B129727) or a mixture of dichloromethane (B109758) and methanol to extract compounds from the plant material.
Column ChromatographySeparation of the crude extract into fractions using a stationary phase like silica gel and a mobile phase of varying polarity.
High-Performance Liquid Chromatography (HPLC)Further purification of fractions to isolate pure compounds.

This table outlines general methods used for isolating amides from Piper species and is not specific to this compound.

Future Research Directions and Conceptual Therapeutic Potential

Design and Synthesis of Novel Derivatives with Enhanced Potency and Selectivity

No research is available on the design and synthesis of derivatives of N-(2-ethylhexyl)-4-methoxybenzamide.

Exploration of New Molecular Targets and Mechanisms of Action

The molecular targets and mechanism of action for this compound have not been elucidated in available literature.

Development of Advanced In vitro and In vivo Preclinical Models for Efficacy Studies

There are no published studies detailing the use of specific in vitro or in vivo preclinical models to assess the efficacy of this compound.

Integration of Omics Data with Compound-Target Interactions

No omics data (genomics, proteomics, metabolomics) have been published in relation to this compound and its potential target interactions.

Computational-Driven Drug Discovery and Optimization Strategies

There is no information available regarding the use of computational methods for the discovery and optimization of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-ethylhexyl)-4-methoxybenzamide, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via amide coupling between 4-methoxybenzoic acid and 2-ethylhexylamine using carbodiimide-based reagents (e.g., DCC or EDC) with HOBt as an additive. Solvent selection (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients. Reaction efficiency can be monitored by TLC or LC-MS .
  • Key Considerations : Impurities such as unreacted starting materials or hydrolysis byproducts (e.g., 4-methoxybenzoic acid) must be quantified using HPLC with UV detection at 254 nm .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of the methoxy group (δ ~3.8 ppm in 1H NMR) and ethylhexyl chain protons (δ 0.8–1.6 ppm).
  • HRMS : Validate molecular weight (e.g., [M+Na]+ ion).
  • IR Spectroscopy : Identify amide C=O stretching (~1630 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .
    • Validation : Compare spectral data with structurally analogous benzamides (e.g., N-tert-butyl-4-methoxybenzamide) .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition : Test against PDE IV isoforms using pig aorta cytosolic extracts, measuring cAMP hydrolysis rates via fluorescence or radioisotopic assays.
  • Cell-Based Assays : Assess anti-inflammatory potential by monitoring NF-κB activation in HEK293 cells using luciferase reporters .
    • Controls : Include rolipram (PDE IV inhibitor) and vehicle-only groups to validate assay sensitivity .

Advanced Research Questions

Q. How can contradictory data in biological activity (e.g., PDE IV inhibition vs. cytotoxicity) be resolved?

  • Methodological Answer :

  • Dose-Response Analysis : Perform IC50 determinations across multiple cell lines (e.g., guinea pig eosinophils vs. human macrophages) to identify cell-type-specific effects.
  • Off-Target Profiling : Use kinase/GPCR panels to rule out nonspecific interactions.
  • Metabolite Screening : Incubate the compound with liver microsomes to detect cytotoxic metabolites (e.g., hydrolyzed 4-methoxybenzoic acid) .
    • Case Study : Analogous compounds like 3-(cyclopentyloxy)-N-(3,5-dichloropyrid-4-yl)-4-methoxybenzamide showed divergent in vitro/in vivo potencies due to metabolic stability differences .

Q. What strategies improve the hydrolytic stability of this compound in aqueous formulations?

  • Methodological Answer :

  • pH Optimization : Stability studies in buffers (pH 4.5–7.4) reveal accelerated degradation under acidic conditions. Use lyophilized formulations or cyclodextrin complexes to enhance shelf life.
  • Structural Modification : Introduce electron-withdrawing groups (e.g., fluorine) ortho to the methoxy group to reduce amide hydrolysis .
    • Data Reference : Phosphoramide-linked benzamides exhibited <20% hydrolysis at pH 6.0 but rapid degradation at pH 4.5 .

Q. How can enantiomeric purity of the ethylhexyl side chain be ensured during synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers.
  • Asymmetric Synthesis : Employ enantioselective catalysts (e.g., Cp*Co(III)/MPAA systems) for amide bond formation, as demonstrated for ferrocene-containing analogs .
    • Validation : Compare optical rotation values with literature data for resolved enantiomers .

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